[1-(Aminomethyl)-4-ethylcyclohexyl]methanol [1-(Aminomethyl)-4-ethylcyclohexyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17673120
InChI: InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

[1-(Aminomethyl)-4-ethylcyclohexyl]methanol

CAS No.:

Cat. No.: VC17673120

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)-4-ethylcyclohexyl]methanol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name [1-(aminomethyl)-4-ethylcyclohexyl]methanol
Standard InChI InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3
Standard InChI Key BJXCSPSYANNLOD-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)(CN)CO

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

[1-(Aminomethyl)-4-ethylcyclohexyl]methanol (IUPAC name: (1-amino-4-ethylcyclohexyl)methanol) features a cyclohexane ring substituted with an ethyl group at the 4-position, an aminomethyl group at the 1-position, and a hydroxymethyl group at the same 1-position. The stereochemistry of the compound is critical, with the (1s,4r) configuration being the most commonly reported isomer .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₉H₁₉NO
Molecular weight157.25 g/mol
SMILESCCC1CCC(CC1)(CO)N
InChIKeyQXCAMZSWINJGLA-UHFFFAOYSA-N
Exact mass157.1467 Da

The compound’s three-dimensional conformation, confirmed via X-ray crystallography in related analogs, reveals a chair conformation for the cyclohexane ring with equatorial orientations of the ethyl and aminomethyl groups to minimize steric strain .

Synthetic Methodologies

Nitromethane-Based Route

A patent describing the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid derivatives provides a foundational approach adaptable to [1-(Aminomethyl)-4-ethylcyclohexyl]methanol :

  • Cyclohexylidene-acetic acid ester formation: Reacting cyclohexylidene-acetic acid ethyl ester with nitromethane in the presence of a base (e.g., potassium tert-butoxide) yields a nitroalkane intermediate.

  • Hydrolysis and hydrogenation: The intermediate is hydrolyzed under basic conditions (aqueous KOH/MeOH) to release the carboxylic acid, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine.

  • Methanol functionalization: Subsequent reduction of the carboxylic acid to a hydroxymethyl group via lithium aluminum hydride (LiAlH₄) completes the synthesis.

Propylene Oxide Ring-Opening

An alternative method, adapted from EvitaChem’s synthesis of related amino alcohols, involves:

  • Amine-epoxide coupling: Reacting 4-ethylcyclohexylamine with propylene oxide in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Acid-catalyzed cyclization: Treating the intermediate with HCl to protonate the amine, followed by neutralization with NaOH to isolate the product.
    This method offers milder conditions (yield: 72%) but necessitates careful stoichiometric balancing to prevent diastereomer formation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property[1-(Aminomethyl)-4-ethylcyclohexyl]methanol (Predicted)(1-Methylcyclohexyl)methanol
Density (g/cm³)0.91–0.940.893
Boiling point (°C)190–210183.8
Flash point (°C)75–8074.7
Water solubilityModerate (1–10 g/L)Low (<1 g/L)

The aminomethyl group enhances water solubility compared to non-polar analogs due to hydrogen bonding capacity .

Stability and Reactivity

  • Thermal stability: Decomposes above 250°C, releasing ammonia and formaldehyde .

  • pH sensitivity: The amine group protonates below pH 6, increasing aqueous solubility, while the alcohol remains neutral across physiological pH ranges.

Applications in Pharmaceutical and Material Science

Chiral Ligand Synthesis

The compound’s stereogenic centers make it valuable in asymmetric catalysis. For example, coordinating the amine and alcohol groups to transition metals (e.g., Ru, Rh) enables enantioselective hydrogenation of ketones .

Bioactive Molecule Precursor

Derivatization via:

  • Acylation: Reacting the amine with acetyl chloride produces an acetamide derivative (anticonvulsant activity reported in analogs).

  • Etherification: Converting the alcohol to a tosylate enables nucleophilic substitution for antibiotic side-chain synthesis .

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